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molecular formula C8H19NO6P2 B047855 Incadronic acid CAS No. 124351-85-5

Incadronic acid

Cat. No. B047855
M. Wt: 287.19 g/mol
InChI Key: LWRDQHOZTAOILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933472

Procedure details

2.5 ml of trimethylsililiodide was added dropwise to an ice-cold solution of 1.55 g of tetraethyl(2-cycloheptenyl)aminomethylenebis(phosphonate) in 25 ml of carbon tetrachloride. Then, the mixture was stirred at room temperature for 2.5 hours. 2 ml of methanol and 1 ml of purified water were added to the ice-cold reaction solution and it was concentrated under reduced pressure. To the obtained residue were added methanol and acetone to give a white solid. The residue was recrystallized from water-methanol to give 0.39 g of (2-cycloheptyl)aminomethylenebis(phosphonic acid) as colorless crystals in the form of needles.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetraethyl(2-cycloheptenyl)aminomethylenebis(phosphonate)
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([CH:9]([NH:18][CH:19]1[CH2:25][CH2:24][CH2:23][CH2:22][CH:21]=[CH:20]1)[P:10](=[O:17])([O:14]CC)[O:11]CC)(=[O:8])[O:5]CC)C.CO.O>C(Cl)(Cl)(Cl)Cl>[CH2:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH:19]1[NH:18][CH:9]([P:10](=[O:11])([OH:14])[OH:17])[P:4](=[O:3])([OH:5])[OH:8]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tetraethyl(2-cycloheptenyl)aminomethylenebis(phosphonate)
Quantity
1.55 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)C(P(OCC)(OCC)=O)NC1C=CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue were added methanol and acetone
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from water-methanol

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1C(CCCCC1)NC(P(O)(O)=O)P(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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